![molecular formula C20H26F6IP B1282663 Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate CAS No. 61358-25-6](/img/structure/B1282663.png)
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate
Overview
Description
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate is an organic catalyst used for photoinduced thermal polymerization reactions . It is a highly efficient UV curing agent used to initiate the photopolymerization of prepolymers in combination with mono or multifunctional monomers .
Synthesis Analysis
A novel reaction protocol for the synthesis of Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate involves the formation of diacetoxy (t-butylphenyl)-λ3-iodane . The unique synthesis method provides unmatched solubility, cure speed, and color resolution, making it ideal for printing and coating applications .Molecular Structure Analysis
The molecular formula of Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate is C20H26F6IP . Its molecular weight is 538.30 .Chemical Reactions Analysis
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate is used to initiate the photopolymerization of prepolymers in combination with mono or multifunctional monomers . It is used as a catalyst for photoinduced thermal polymerization reactions .Physical And Chemical Properties Analysis
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate appears as a white to almost white powder or crystal . It is soluble in ethanol .Scientific Research Applications
UV Curing Agent
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate is known for its efficiency as a UV curing agent . It is used to initiate the photopolymerization of prepolymers in combination with mono or multifunctional monomers. This application is crucial in the printing and coating industries due to its unmatched solubility, cure speed, and color resolution .
Materials Science
In materials science, this compound serves as a high purity chemical used for various synthesis and processing techniques. Its role in creating advanced materials with desired properties is significant .
Micro/NanoElectronics
The compound is also a photo-cationic polymerization initiator in micro/nano electronics. It facilitates the development of photocurable composites that are integral to the manufacturing processes in this field .
Safety And Hazards
properties
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.F6P/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-7(2,3,4,5)6/h7-14H,1-6H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLLNCQWBHTSCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F6IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552278 | |
Record name | Bis(4-tert-butylphenyl)iodanium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate | |
CAS RN |
61358-25-6 | |
Record name | Bis(4-tert-butylphenyl)iodonium hexafluorophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61358-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodonium, bis(4-(1,1-dimethylethyl)phenyl)-, hexafluorophosphate(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061358256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-tert-butylphenyl)iodanium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis(4-tert-butylphenyl)iodonium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate initiate cationic polymerization?
A1: Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate functions as a photoinitiator by generating active species upon exposure to UV light. These active species, often aryl cations, can then initiate the polymerization of monomers containing groups susceptible to cationic attack, such as epoxides. [, ] For instance, in the study by Kanehashi et al., Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate efficiently initiated the photopolymerization of epoxy prepolymers derived from Cashew Nut Shell Liquid (CNSL) upon UV irradiation. []
Q2: Why is Tris(2,2,2-trifluoroethyl) phosphite (TFP) sometimes used in conjunction with Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate in photopolymerization?
A2: While Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate can initiate polymerization, employing a co-initiator like Tris(2,2,2-trifluoroethyl) phosphite (TFP) can significantly enhance the efficiency of the process. [] The inclusion of TFP, a trialkyl phosphite, facilitates a radical chain reaction with the iodonium salt upon radical initiation (e.g., using phenylazoisobutyronitrile and visible light). This reaction generates aryltrialkoxyphosphonium salts, potent initiators for cationic polymerization. The fluorine substituents on TFP minimize unwanted side reactions, leading to more controlled polymerization and improved polymer properties. []
Q3: Are there any advantages to using Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate as a photoinitiator compared to other options?
A3: Research suggests that Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate exhibits superior performance in photopolymerization compared to some other photoinitiators. Kanehashi et al. discovered that Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate led to faster polymerization of CNSL-based epoxy prepolymers compared to other tested photoinitiators. [] This finding indicates potential advantages in terms of curing speed and efficiency for certain applications.
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